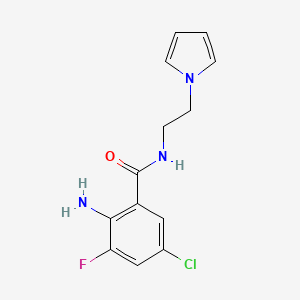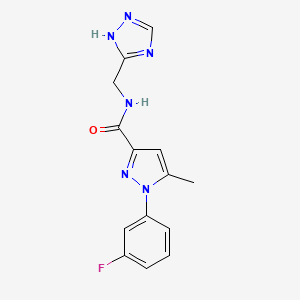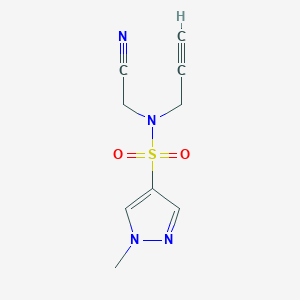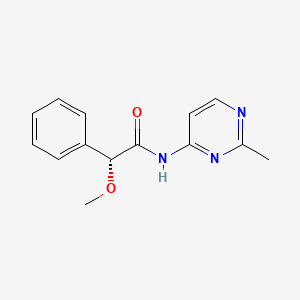![molecular formula C12H14ClN5O3S B6624937 N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide](/img/structure/B6624937.png)
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide, also known as CDMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMT is a triazole-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.
作用機序
The mechanism of action of N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide is thought to involve the binding of the compound to the active site of target enzymes, thereby inhibiting their activity. This binding is mediated by the triazole and sulfonamide groups present in the compound, which can form hydrogen bonds with key amino acid residues in the enzyme active site.
Biochemical and Physiological Effects
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protease and kinase activity, induction of apoptosis in cancer cells, and modulation of immune cell function. These effects make N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide a promising candidate for use in a variety of laboratory experiments aimed at understanding these important biological processes.
実験室実験の利点と制限
One of the main advantages of using N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide in laboratory experiments is its ability to selectively inhibit the activity of specific enzymes, making it a valuable tool for studying these important biological processes. However, N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are many potential future directions for research on N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide, including further studies on its mechanism of action, its potential therapeutic applications in the treatment of various diseases, and its use as a tool for studying protein-protein interactions and other important biological processes. Additionally, new synthetic methods for N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide and related compounds may be developed to improve their properties and expand their potential applications in scientific research.
合成法
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with sodium hydride, followed by the addition of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid and subsequent deprotection of the resulting intermediate. The final product is obtained through recrystallization and purification steps.
科学的研究の応用
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a reagent for peptide synthesis, and as a potential therapeutic agent for a range of diseases. In particular, N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide has been shown to be effective in inhibiting the activity of various enzymes, including proteases and kinases, making it a valuable tool for studying these important biological processes.
特性
IUPAC Name |
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O3S/c1-17(2)22(20,21)11-6-8(4-5-9(11)13)15-12(19)10-7-14-16-18(10)3/h4-7H,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLMCHDDAUEVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(=O)NC2=CC(=C(C=C2)Cl)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-Ethoxypyridin-2-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624867.png)
![1-[(2,6-Dimethylpyridin-3-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624871.png)
![1-[(5-Bromothiophen-2-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624875.png)
![2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole](/img/structure/B6624877.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide](/img/structure/B6624888.png)


![1-(2,2-difluoroethyl)-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]piperidine-4-carboxamide](/img/structure/B6624914.png)
![2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-7-ylmethyl)benzamide](/img/structure/B6624925.png)
![(2S)-2-[[2-[4-methyl-2-(trifluoromethylsulfanyl)-1,3-thiazol-5-yl]acetyl]amino]propanamide](/img/structure/B6624929.png)
![(2-Amino-5-chloro-3-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B6624932.png)
![ethyl 2-[2-(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6624942.png)

